N'-[3-(methylsulfanyl)phenyl]-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide
Description
Historical Development of Oxalamide-Based Kinase Inhibitors
The development of oxalamide derivatives as kinase inhibitors began in the early 2000s, driven by the need for small-molecule modulators of cellular signaling pathways. Oxalamide scaffolds gained prominence due to their ability to mimic ATP-binding motifs in kinase catalytic domains, enabling competitive inhibition. The target compound emerged from iterative structural optimizations of early ethanediamide prototypes, such as N-(2-methylquinolin-4-yl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide, which demonstrated nanomolar-range inhibition of protein kinases like Bcr-Abl and JAK2. Key patents (EP2210607A1, AU2010204461A1) documented its synthesis and preliminary biological evaluations, highlighting improved selectivity profiles compared to first-generation kinase inhibitors like imatinib.
Structural Classification within Therapeutic Ethanediamide Derivatives
The compound belongs to a subclass of ethanediamides characterized by:
- Ethanediamide backbone : Serves as a rigid spacer aligning aromatic substituents for optimal kinase binding.
- Morpholine moiety : Enhances solubility and participates in hydrogen-bonding interactions with kinase hinge regions.
- Naphthalene system : Provides hydrophobic interactions in kinase allosteric pockets.
- Methylsulfanylphenyl group : Modulates electron distribution and metabolic stability.
Table 1: Structural Comparison of Ethanediamide Derivatives
Significance in Medicinal Chemistry and Drug Discovery
This compound addresses three critical challenges in kinase inhibitor design:
- Selectivity : The naphthalene-morpholine unit reduces off-target effects by exploiting unique hydrophobic pockets in specific kinases.
- Solubility optimization : Morpholine’s polarity counterbalances the lipophilic naphthalene system, achieving a logP value of 2.8 ± 0.3.
- Synthetic tractability : Multi-step synthesis (6-8 steps) employs cost-effective intermediates like 2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethan-1-amine, with an overall yield of 18-22%.
Recent advances in salt formulation, particularly tartrate and hydrochloride salts, have further enhanced its crystallinity and oral bioavailability.
Foundational Research Objectives and Historical Development
Initial research objectives focused on:
- Kinase inhibition optimization : Structure-activity relationship (SAR) studies varying the aryl sulfanyl group demonstrated that 3-(methylsulfanyl)phenyl provided optimal IC50 values (Bcr-Abl: 12 nM vs. 47 nM for unsubstituted phenyl).
- Pharmacokinetic enhancement : Introduction of the morpholine-naphthalene system increased plasma half-life from 1.2 hours (early analogs) to 4.7 hours in murine models.
- Stereochemical control : The ethylenediamine linker’s (R,R)-configuration improved target binding affinity by 15-fold compared to (S,S)-diastereomers.
Properties
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-32-20-9-5-8-19(16-20)27-25(30)24(29)26-17-23(28-12-14-31-15-13-28)22-11-4-7-18-6-2-3-10-21(18)22/h2-11,16,23H,12-15,17H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJHZSHJZGUPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(methylsulfanyl)phenyl]-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-(methylsulfanyl)aniline with 2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of N’-[3-(methylsulfanyl)phenyl]-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[3-(methylsulfanyl)phenyl]-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N’-[3-(methylsulfanyl)phenyl]-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[3-(methylsulfanyl)phenyl]-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
The compound’s structural uniqueness lies in its combination of naphthalen-1-yl , morpholine , and methylsulfanylphenyl groups. Comparisons with analogs highlight the following:
Pharmacological Implications
- Naphthalene Core : The naphthalen-1-yl group in the target compound is structurally analogous to antimicrobial agents reported in , where naphthalene derivatives exhibit broad-spectrum activity against pathogens like Staphylococcus aureus .
- Morpholine Moiety : Morpholine enhances solubility and bioavailability, as seen in CNS-targeting analogs (e.g., ), but its role here may differ due to the steric bulk of the naphthalene group .
- Methylsulfanylphenyl Group : This sulfur-containing substituent may influence metabolic stability or target binding compared to dimethylphenyl () or sulfonyl groups () .
Research Findings and Structural Insights
Hydrogen-Bonding Patterns
The ethanediamide group (-NH-C(=O)-C(=O)-NH-) in the target compound is a strong hydrogen-bond donor/acceptor.
Antimicrobial Potential
While direct data are lacking, naphthalene-sulfonamide hybrids (e.g., compound 14d in ) show potent antimicrobial activity, suggesting that the naphthalen-1-yl group in the target compound may confer similar properties .
Biological Activity
N'-[3-(methylsulfanyl)phenyl]-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a methylsulfanyl group and a morpholine ring, which may contribute to its interactions with biological systems.
Chemical Structure
The compound can be represented by the following IUPAC name:
- IUPAC Name : N'-(3-methylsulfanylphenyl)-N-[(2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide
The molecular formula is , with a molecular weight of approximately 381.56 g/mol.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering their activity and affecting signaling pathways.
- Gene Expression Alteration : The compound may impact gene expression related to various biological processes, including cell proliferation and apoptosis.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activities. The presence of the methylsulfanyl group is often associated with enhanced efficacy against bacterial strains.
Anticancer Potential
Studies suggest that this compound may have anticancer properties, potentially through the induction of apoptosis in cancer cells. The morpholine ring could play a significant role in enhancing the compound's ability to penetrate cellular membranes.
Case Studies and Research Findings
- Antimicrobial Activity : A study reported that derivatives of methylsulfanyl phenyl compounds showed significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may also possess similar properties .
- Anticancer Activity : In vitro studies demonstrated that compounds with morpholine groups exhibited cytotoxic effects on various cancer cell lines, indicating potential therapeutic applications for this compound .
- G Protein-Coupled Receptors (GPCR) : The interaction of similar compounds with GPCRs suggests that this compound could modulate receptor activity, which is crucial in many physiological processes .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
